molecular formula C12H13F3O B1302624 4'-tert-Butyl-2,2,2-trifluoroacetophenone CAS No. 73471-97-3

4'-tert-Butyl-2,2,2-trifluoroacetophenone

Cat. No.: B1302624
CAS No.: 73471-97-3
M. Wt: 230.23 g/mol
InChI Key: JGHXRQPPRZMKDB-UHFFFAOYSA-N
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Description

4’-tert-Butyl-2,2,2-trifluoroacetophenone, also known as 1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone, is an organic compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl group attached to an acetophenone core, making it a valuable intermediate in various chemical syntheses.

Scientific Research Applications

4’-tert-Butyl-2,2,2-trifluoroacetophenone has several applications in scientific research:

Safety and Hazards

The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, and do not eat, drink or smoke when using this product .

Mechanism of Action

Target of Action

This compound is primarily used for proteomics research

Result of Action

The molecular and cellular effects of 4’-tert-Butyl-2,2,2-trifluoroacetophenone’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and function to alterations in cell morphology or viability.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 4’-tert-Butyl-2,2,2-trifluoroacetophenone interacts with its targets and exerts its effects . .

Biochemical Analysis

Biochemical Properties

4’-tert-Butyl-2,2,2-trifluoroacetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways. Additionally, 4’-tert-Butyl-2,2,2-trifluoroacetophenone can interact with proteins and other biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of 4’-tert-Butyl-2,2,2-trifluoroacetophenone on cells are diverse and can influence various cellular processes. This compound has been shown to impact cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, which in turn affects the expression of genes involved in cell growth and differentiation. Furthermore, 4’-tert-Butyl-2,2,2-trifluoroacetophenone can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 4’-tert-Butyl-2,2,2-trifluoroacetophenone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the specific context. Additionally, 4’-tert-Butyl-2,2,2-trifluoroacetophenone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 4’-tert-Butyl-2,2,2-trifluoroacetophenone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat. Long-term exposure to 4’-tert-Butyl-2,2,2-trifluoroacetophenone can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of 4’-tert-Butyl-2,2,2-trifluoroacetophenone vary with different dosages. At low doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4’-tert-Butyl-2,2,2-trifluoroacetophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves its interaction with cytochrome P450 enzymes, which catalyze the oxidation of the compound to produce metabolites. These metabolites can further participate in downstream metabolic reactions, affecting the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of 4’-tert-Butyl-2,2,2-trifluoroacetophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, 4’-tert-Butyl-2,2,2-trifluoroacetophenone may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 4’-tert-Butyl-2,2,2-trifluoroacetophenone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular context. For example, localization to the nucleus can enable 4’-tert-Butyl-2,2,2-trifluoroacetophenone to interact with transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-tert-Butyl-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation of 4-tert-butylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4’-tert-Butyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4’-tert-Butyl-2,2,2-trifluoroacetophenone is unique due to the presence of both the trifluoromethyl and tert-butyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHXRQPPRZMKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373846
Record name 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73471-97-3
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73471-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73471-97-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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